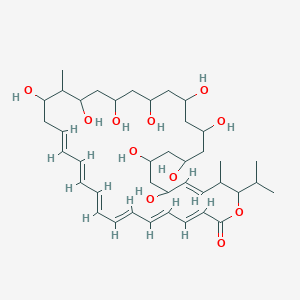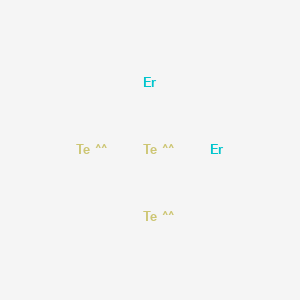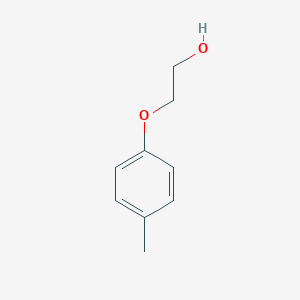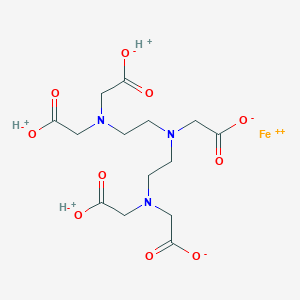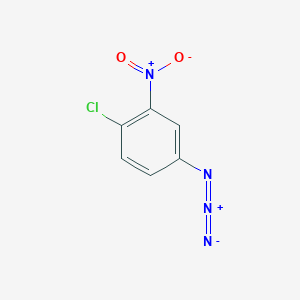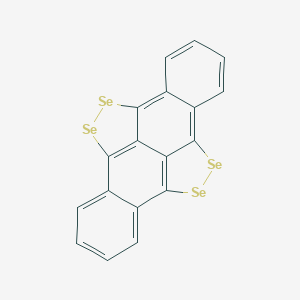
5,6,11,12-Tetraselenotetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,11,12-Tetraselenotetracene, also known as TST, is a highly reactive and versatile organic molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. TST is a polycyclic aromatic hydrocarbon that contains four selenium atoms, which make it a potent antioxidant and a promising candidate for use in pharmaceuticals, electronics, and material science.
Mechanism Of Action
The mechanism of action of 5,6,11,12-Tetraselenotetracene is not fully understood, but it is believed to be related to its antioxidant properties and its ability to scavenge free radicals and reactive oxygen species. 5,6,11,12-Tetraselenotetracene has also been shown to interact with DNA and proteins, which may contribute to its biological activity.
Biochemical And Physiological Effects
5,6,11,12-Tetraselenotetracene has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. 5,6,11,12-Tetraselenotetracene has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5,6,11,12-Tetraselenotetracene is its high reactivity and versatility, which makes it a useful building block for organic synthesis. 5,6,11,12-Tetraselenotetracene is also relatively stable and can be stored for long periods without significant degradation. However, 5,6,11,12-Tetraselenotetracene is highly toxic and must be handled with care in the laboratory. 5,6,11,12-Tetraselenotetracene is also expensive to synthesize, which limits its use in large-scale applications.
Future Directions
There are several potential future directions for research on 5,6,11,12-Tetraselenotetracene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5,6,11,12-Tetraselenotetracene's potential use in photovoltaic devices and organic electronics. Additionally, further research is needed to fully understand 5,6,11,12-Tetraselenotetracene's mechanism of action and its potential use in cancer therapy and neuroprotection.
Synthesis Methods
5,6,11,12-Tetraselenotetracene can be synthesized through various methods, including the reaction of selenophene with 1,2-dibromo-3,4-dicyanobutane, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative. The synthesis of 5,6,11,12-Tetraselenotetracene is a complex and challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
5,6,11,12-Tetraselenotetracene has been extensively studied for its potential applications in various fields of science. In particular, 5,6,11,12-Tetraselenotetracene has shown promising results as an antioxidant, a photosensitizer in photovoltaic devices, and a building block for organic electronics. 5,6,11,12-Tetraselenotetracene has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
CAS RN |
193-45-3 |
|---|---|
Product Name |
5,6,11,12-Tetraselenotetracene |
Molecular Formula |
C18H8Se4 |
Molecular Weight |
540.1 g/mol |
IUPAC Name |
9,10,19,20-tetraselenahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |
InChI |
InChI=1S/C18H8Se4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |
InChI Key |
BNUHGLHDEBIMDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2[Se][Se]C5=C6C=CC=CC6=C4[Se][Se]3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2[Se][Se]C5=C6C=CC=CC6=C4[Se][Se]3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



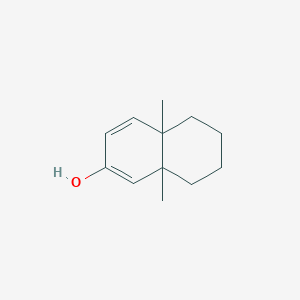
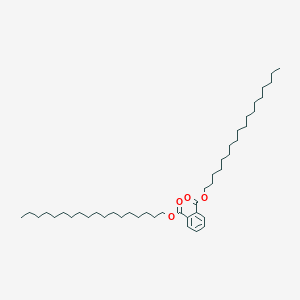
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
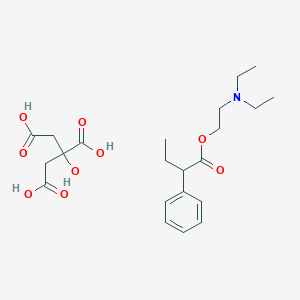
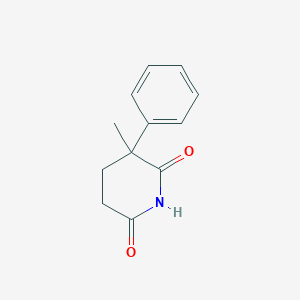
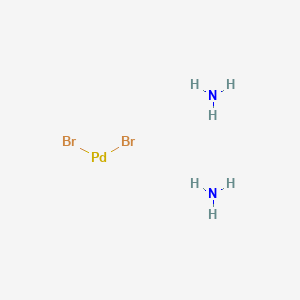
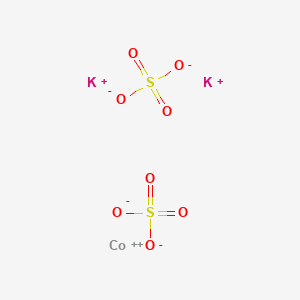
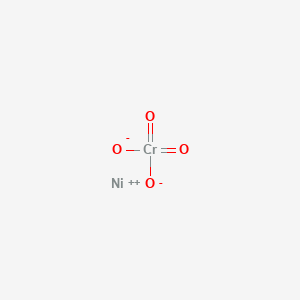
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
